N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a fused indenopyrazole core substituted with a tert-butyl group at position 3, a methyl group at position 1, and a 4-oxo moiety. The structure is further functionalized with a 2-(1H-indol-3-yl)-2-oxoacetamide side chain at position 6 of the indenopyrazole scaffold. The tert-butyl group enhances steric bulk and lipophilicity, which may influence metabolic stability and membrane permeability. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX enabling precise refinement of crystallographic data .
Properties
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-25(2,3)23-19-20(29(4)28-23)15-10-9-13(11-16(15)21(19)30)27-24(32)22(31)17-12-26-18-8-6-5-7-14(17)18/h5-12,26H,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFFCMQAVGBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indeno[2,3-D]pyrazole core, followed by the introduction of the indole moiety. Key steps include:
Formation of the Indeno[2,3-D]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Indole: The final step involves coupling the indeno[2,3-D]pyrazole core with an indole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thus modulating biological pathways. Detailed studies using techniques like X-ray crystallography and molecular docking can elucidate these interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound shares structural similarities with analogs such as N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7), which replaces the indenopyrazole-tert-butyl system with a 4-fluorobenzyl group . Below is a comparative analysis based on substituent effects, predicted physicochemical properties, and hypothetical biological implications:
Mechanistic Implications
Binding Interactions: The indenopyrazole core may engage in π-π stacking with hydrophobic kinase pockets, whereas the benzyl group in the analog may favor interactions with serotonin receptors due to fluorine’s electron-withdrawing effects .
Metabolic Stability : The bulky tert-butyl group likely reduces oxidative metabolism in cytochrome P450 enzymes compared to the smaller fluorobenzyl substituent.
Research Findings and Limitations
- Structural Studies : The target compound’s crystallographic data could be refined using SHELX software, enabling precise determination of bond angles and torsional strain .
- Biological Data Gaps: Direct comparative studies on these compounds are scarce in the provided evidence. However, structural analogs suggest that indenopyrazole derivatives exhibit superior kinase inhibition, while benzyl-indole derivatives are explored for neurological applications .
Biological Activity
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that integrates distinct chemical moieties—indeno[1,2-c]pyrazole and indole. This unique structural configuration suggests potential biological activities that merit exploration, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Description |
|---|---|
| IUPAC Name | N-{3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide |
| Molecular Formula | C25H22N4O3 |
| CAS Number | 1024523-22-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indeno[2,3-D]pyrazole Core : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Tert-butyl Group : Alkylation using tert-butyl halides.
- Coupling with Indole : Amide bond formation using coupling reagents like EDCI or DCC.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds featuring indole and pyrazole moieties have been reported to possess antimicrobial activities against a range of pathogens. For example:
- Antibacterial Activity : Similar compounds have displayed effective Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrazole Derivative A | 0.125 | S. aureus |
| Pyrazole Derivative B | 8 | E. coli |
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. Studies utilizing techniques like molecular docking and X-ray crystallography can provide insights into these interactions.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazole compound induced apoptosis in human cancer cell lines by activating caspase pathways, suggesting that N-{3-tert-butyl...} may exhibit similar effects in vitro.
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various pyrazole derivatives, revealing that compounds with structural similarities to N-{3-tert-butyl...} showed significant activity against both drug-sensitive and resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?
- Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the indeno[1,2-c]pyrazole core followed by coupling with the indol-3-yl-oxoacetamide moiety. Key steps include:
- Core synthesis : Cyclocondensation of tert-butyl-substituted precursors under reflux conditions (e.g., acetonitrile, 80°C, 12h) .
- Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization : Intermediates and final products are validated via /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water) .
Q. What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR spectroscopy : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, indole NH at ~11 ppm). -NMR confirms carbonyl groups (e.g., 4-oxo at ~180 ppm) .
- Mass spectrometry : HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 3 ppm) .
- HPLC : Reverse-phase chromatography ensures >95% purity, with UV detection at 254 nm for aromatic systems .
Advanced Research Questions
Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (association/dissociation rates) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution .
- X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution. Cryo-EM may be used for large complexes .
Q. What methodologies are effective for analyzing contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Answer :
- Assay standardization : Validate cell lines (e.g., Mycoplasma-free), control for assay conditions (pH, temperature), and use reference inhibitors as internal controls .
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to evaluate variability across studies, considering factors like solvent choice (DMSO vs. saline) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Answer :
- Fragment-based design : Systematically modify substituents (e.g., tert-butyl to cyclopropyl) to assess steric/electronic effects on activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data from analogs .
- Parallel synthesis : Employ automated platforms (e.g., microwave-assisted synthesis) to generate derivative libraries for high-throughput screening .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?
- Answer :
- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
- Formulation optimization : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and protect labile groups (e.g., 4-oxo) .
- Protective group chemistry : Introduce transient protecting groups (e.g., Boc for amines) during synthesis to stabilize reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
